Cas no 1806331-23-6 (2,3-Difluoro-6-hydroxymandelic acid)

2,3-Difluoro-6-hydroxymandelic acid is a fluorinated derivative of mandelic acid, characterized by the presence of hydroxyl and fluorine substituents on its aromatic ring. This structural modification enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atoms impart increased metabolic stability and bioavailability, while the hydroxyl group offers a reactive site for further functionalization. Its precise stereochemistry and high purity make it suitable for applications requiring stringent control over molecular properties. This compound is particularly valuable in the synthesis of bioactive molecules, where its unique electronic and steric effects can influence binding affinity and selectivity.
2,3-Difluoro-6-hydroxymandelic acid structure
1806331-23-6 structure
Product name:2,3-Difluoro-6-hydroxymandelic acid
CAS No:1806331-23-6
MF:C8H6F2O4
Molecular Weight:204.127649784088
CID:4796889

2,3-Difluoro-6-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

    • 2,3-Difluoro-6-hydroxymandelic acid
    • インチ: 1S/C8H6F2O4/c9-3-1-2-4(11)5(6(3)10)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
    • InChIKey: HXUZIGBPZIHIAQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1C(C(=O)O)O)O)F

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 77.8

2,3-Difluoro-6-hydroxymandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015024330-1g
2,3-Difluoro-6-hydroxymandelic acid
1806331-23-6 97%
1g
1,475.10 USD 2021-05-31
Alichem
A015024330-500mg
2,3-Difluoro-6-hydroxymandelic acid
1806331-23-6 97%
500mg
782.40 USD 2021-05-31
Alichem
A015024330-250mg
2,3-Difluoro-6-hydroxymandelic acid
1806331-23-6 97%
250mg
489.60 USD 2021-05-31

2,3-Difluoro-6-hydroxymandelic acid 関連文献

2,3-Difluoro-6-hydroxymandelic acidに関する追加情報

Recent Advances in the Study of 2,3-Difluoro-6-hydroxymandelic acid (CAS: 1806331-23-6)

In recent years, the compound 2,3-Difluoro-6-hydroxymandelic acid (CAS: 1806331-23-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorinated hydroxymandelic acid structure, has shown promising potential in various applications, including drug development and biochemical studies. The presence of fluorine atoms at the 2 and 3 positions, along with the hydroxyl group at the 6 position, imparts distinct chemical properties that make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the synthetic pathways and biological activities of 2,3-Difluoro-6-hydroxymandelic acid. One of the key findings is its role as an intermediate in the synthesis of more complex fluorinated compounds, which are increasingly important in the development of pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive targets for drug design. The specific structural features of 2,3-Difluoro-6-hydroxymandelic acid suggest its potential utility in the creation of novel therapeutic agents.

In a study published in the Journal of Medicinal Chemistry, researchers explored the enzymatic conversion of 2,3-Difluoro-6-hydroxymandelic acid into derivatives with potential anti-inflammatory properties. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the intermediates and final products. The results indicated that the fluorinated hydroxymandelic acid scaffold could serve as a versatile building block for the development of new anti-inflammatory drugs, with improved selectivity and reduced side effects compared to existing therapies.

Another significant area of research involves the use of 2,3-Difluoro-6-hydroxymandelic acid in probing enzyme mechanisms. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, particularly those involved in the metabolism of aromatic compounds. Recent work has demonstrated its utility in studying the catalytic mechanisms of hydroxymandelate synthases, providing insights into the enzymatic processes that could be harnessed for biotechnological applications.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,3-Difluoro-6-hydroxymandelic acid. Current methods often involve multi-step synthetic routes that can be time-consuming and yield-limited. However, recent progress in catalytic fluorination techniques offers promising solutions to these challenges, potentially enabling more efficient production of this compound and its derivatives.

In conclusion, 2,3-Difluoro-6-hydroxymandelic acid (CAS: 1806331-23-6) represents a compelling subject of study in the chemical biology and pharmaceutical fields. Its unique structural features and versatile applications underscore its potential as a key player in the development of next-generation therapeutics and biochemical tools. Ongoing research efforts are expected to further unravel its properties and expand its utility, paving the way for innovative solutions in medicine and biotechnology.

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